molecular formula C16H14Br2O4 B13719210 Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate

Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate

Cat. No.: B13719210
M. Wt: 430.09 g/mol
InChI Key: AFYGQHCESQLECG-UHFFFAOYSA-N
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Description

Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two bromine atoms and two ester groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate typically involves the bromination of naphthalene derivatives followed by esterification. One common method involves the bromination of naphthalene-1,8-dicarboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromo compound is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Substitution: Products with substituted groups replacing the bromine atoms.

    Reduction: Diethyl 4,5-dihydroxynaphthalene-1,8-dicarboxylate.

    Oxidation: Naphthalene-1,8-dicarboxylic acid derivatives.

Scientific Research Applications

Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4,5-Dichloronaphthalene-1,8-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.

    Diethyl 4,5-Difluoronaphthalene-1,8-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.

    Diethyl 4,5-Diiodonaphthalene-1,8-dicarboxylate: Similar structure but with iodine atoms instead of bromine.

Uniqueness

Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate is unique due to the presence of bromine atoms, which can impart distinct reactivity and properties compared to its halogenated analogs. The size and electronegativity of bromine can influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C16H14Br2O4

Molecular Weight

430.09 g/mol

IUPAC Name

diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate

InChI

InChI=1S/C16H14Br2O4/c1-3-21-15(19)9-5-7-11(17)14-12(18)8-6-10(13(9)14)16(20)22-4-2/h5-8H,3-4H2,1-2H3

InChI Key

AFYGQHCESQLECG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCC

Origin of Product

United States

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